molecular formula C20H24N2O4S B2431275 N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide CAS No. 921909-18-4

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2431275
CAS No.: 921909-18-4
M. Wt: 388.48
InChI Key: XHMUHYMFUGLWEO-UHFFFAOYSA-N
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Description

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Properties

IUPAC Name

N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-5-22-17-12-15(9-10-18(17)26-13-20(3,4)19(22)23)21-27(24,25)16-8-6-7-14(2)11-16/h6-12,21H,5,13H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHMUHYMFUGLWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)C)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C21H26N2O5S
Molecular Weight 418.50654 g/mol
IUPAC Name This compound
SMILES String CCN2C(=O)C(C)(C)COc3ccc(NS(=O)(=O)Cc1ccc(OC)cc1)cc23

Antimicrobial Activity

Research indicates that derivatives of oxazepine compounds exhibit antimicrobial properties. A study demonstrated that certain oxazepine derivatives showed significant inhibition against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anti-inflammatory Effects

This compound has been evaluated for its anti-inflammatory effects. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in immune cells. This suggests potential therapeutic applications in conditions like rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Properties

The compound has shown promise in neuroprotection by inhibiting RIPK1 kinase activity. A related compound demonstrated high potency (Ki = 0.91 nM) and was able to penetrate the blood-brain barrier effectively. This suggests that modifications to the structure of the oxazepine could lead to new treatments for neurodegenerative diseases .

Case Studies

A clinical trial (NCT02903966) is currently investigating the efficacy of a related compound in patients with chronic immune inflammatory disorders such as ulcerative colitis and psoriasis. Preliminary results indicate improvements in patient symptoms and reduced inflammatory markers .

The biological activity of this compound is attributed to its ability to modulate signaling pathways involved in inflammation and cell death. The compound acts as an inhibitor of specific kinases that play crucial roles in these processes.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected SignalsReference
¹H NMR (CDCl₃)δ 1.25 (t, 3H, CH₂CH₃), 1.45 (s, 6H, C(CH₃)₂), 2.40 (s, 3H, Ar-CH₃)
¹³C NMRδ 175.8 (C=O), 55.2 (OCH₂), 25.1 (C(CH₃)₂)
IR (KBr)1685 cm⁻¹ (C=O stretch), 1340 cm⁻¹ (S=O asymmetric)

Q. Table 2. Solubility Profile in Common Solvents

SolventSolubility (mg/mL)ConditionsReference
DMSO>5025°C, 24 hr
PBS (pH 7.4)<137°C, 48 hr
Methanol10–1525°C, sonication

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